molecular formula C18H17ClN4O B278854 1-(4-chlorophenyl)-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide

Katalognummer B278854
Molekulargewicht: 340.8 g/mol
InChI-Schlüssel: HGILEILPWYTTDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-chlorophenyl)-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide, commonly known as TAK-242, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory properties. TAK-242 was first synthesized in 2006 by Takeda Pharmaceutical Company Limited and has since been the subject of numerous scientific studies due to its potential therapeutic applications.

Wirkmechanismus

TAK-242 inhibits TLR4 signaling by binding to an intracellular domain of TLR4, which prevents the recruitment of adaptor proteins that are necessary for downstream signaling. This prevents the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB activation, TAK-242 reduces the production of pro-inflammatory cytokines, which leads to reduced tissue damage and improved outcomes in animal models of sepsis.
Biochemical and Physiological Effects:
TAK-242 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, TAK-242 has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are both involved in the pathogenesis of sepsis. TAK-242 has also been shown to improve endothelial function, which is impaired in sepsis.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-242 has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in animal models of sepsis. It is also relatively easy to synthesize and has good solubility in aqueous solutions. However, TAK-242 has some limitations for use in lab experiments. It has relatively poor bioavailability and is rapidly metabolized in vivo, which can limit its effectiveness in some experimental settings.

Zukünftige Richtungen

There are several future directions for research on TAK-242. One area of interest is the development of more potent and selective TLR4 inhibitors. Another area of interest is the investigation of TAK-242 in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, there is ongoing research into the use of TAK-242 as an adjuvant therapy in cancer treatment, as TLR4 signaling has been implicated in tumor progression. Overall, TAK-242 has shown great promise as a therapeutic agent for the treatment of inflammatory diseases, and ongoing research is likely to lead to further insights into its mechanism of action and potential clinical applications.

Synthesemethoden

TAK-242 is synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde with 3-isopropylaniline to form an intermediate product. This intermediate is then reacted with triazole carboxylic acid to produce TAK-242. The synthesis of TAK-242 has been optimized over the years to improve yield and purity.

Wissenschaftliche Forschungsanwendungen

TAK-242 has been extensively studied for its anti-inflammatory properties and has shown promising results in preclinical studies. It has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, which plays a crucial role in the immune response to bacterial infections. TLR4 activation leads to the production of pro-inflammatory cytokines, which can cause tissue damage and lead to sepsis. TAK-242 has been shown to inhibit the production of these cytokines and reduce tissue damage in animal models of sepsis.

Eigenschaften

Produktname

1-(4-chlorophenyl)-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide

Molekularformel

C18H17ClN4O

Molekulargewicht

340.8 g/mol

IUPAC-Name

1-(4-chlorophenyl)-N-(3-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H17ClN4O/c1-12(2)13-4-3-5-15(10-13)21-18(24)17-20-11-23(22-17)16-8-6-14(19)7-9-16/h3-12H,1-2H3,(H,21,24)

InChI-Schlüssel

HGILEILPWYTTDH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Kanonische SMILES

CC(C)C1=CC(=CC=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.